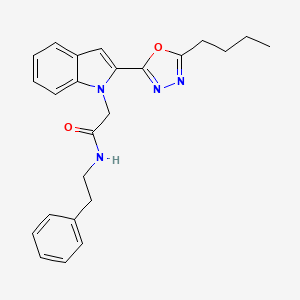
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a synthetic organic molecule that combines an indole structure with an oxadiazole moiety. This unique combination suggests potential pharmacological applications, particularly in cancer therapy and antimicrobial activity. The biological activity of this compound can be attributed to its structural features, which may enhance its interaction with various biological targets.
- Molecular Formula : C24H26N4O2
- Molecular Weight : 402.498 g/mol
- CAS Number : 955544-14-6
The biological activity of this compound is largely influenced by its ability to interact with specific cellular pathways. The indole and oxadiazole rings are known to exhibit a variety of biological activities, including:
- Anticancer properties : Indole derivatives have been shown to induce apoptosis in cancer cells.
- Antimicrobial effects : Oxadiazoles are recognized for their antibacterial and antifungal activities.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis |
| 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide | HeLa | 2.41 | Cell cycle arrest |
The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Structure–Activity Relationship (SAR)
The presence of the butyl group in the oxadiazole ring enhances lipophilicity, which may improve membrane permeability and bioavailability compared to other derivatives with smaller substituents. The combination of the indole and oxadiazole structures is critical for the observed biological activities.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound:
- Synthesis Method : A copper-catalyzed reaction was employed to synthesize derivatives with high yields.
- Biological Evaluation : The synthesized compounds were subjected to in vitro assays against several cancer cell lines and showed promising results in terms of cytotoxicity and apoptosis induction.
属性
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-3-13-23-26-27-24(30-23)21-16-19-11-7-8-12-20(19)28(21)17-22(29)25-15-14-18-9-5-4-6-10-18/h4-12,16H,2-3,13-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBUABFSWCISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














